4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and a pyridazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyridazine moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step usually involves coupling the pyridazine moiety with the piperidine ring under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like column chromatography and recrystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH levels. Solvents like acetonitrile, methanol, and water are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
- [4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone
- [4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone
Uniqueness
4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which provide it with distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-21(2,3)18-9-10-19(24-23-18)27-15-16-11-13-25(14-12-16)20(26)22-17-7-5-4-6-8-17/h4-10,16H,11-15H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPSXFWIDMIBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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